4-Chlorobut-2-en-1-amine
Description
Contextual Significance of Allylic Amines in Synthetic Chemistry
Allylic amines are fundamental building blocks in organic synthesis, serving as crucial structural motifs in a wide array of biologically active compounds, natural products, and pharmaceuticals. nih.govbohrium.comnih.gov Their versatility makes them valuable intermediates for the synthesis of more complex molecules, including various heterocycles. nih.gov The development of efficient and modular methods for synthesizing allylic amines, such as through multicomponent reactions, is a significant area of research, aiming to expand the diversity of accessible bioactive molecules. nih.govbohrium.com Modern synthetic strategies, including electrochemical methods and dual-catalyzed reactions, are continually being developed to construct C-N bonds in allylic systems with high selectivity and efficiency. nih.govresearchgate.net These advancements address the longstanding challenge of directly converting hydrocarbons into valuable amines. nih.gov
Structural Characteristics and Stereochemical Considerations of 4-Chlorobut-2-en-1-amine
This compound, with the chemical formula C₄H₈ClN, is a halogenated alkenyl amine that possesses a unique structural arrangement contributing to its reactivity. smolecule.comnih.gov The molecule features a four-carbon chain with a double bond between the second and third carbons, a chlorine atom attached to the fourth carbon, and a primary amine group at the first carbon. smolecule.com This arrangement of functional groups—an allylic chloride and a primary amine—makes it a bifunctional reagent with significant potential in organic synthesis.
The presence of the C2=C3 double bond introduces the possibility of geometric isomerism, resulting in (E)- and (Z)-isomers. The (E)-isomer is generally more stable due to reduced steric hindrance between the substituents on the double bond. vulcanchem.com The InChIKey for the (E)-isomer is DYUZZXXUVYQTQX-OWOJBTEDSA-N. vulcanchem.comuni.lu Furthermore, the molecule possesses a stereocenter at the carbon atom bonded to the chlorine, which means it can exist as a pair of enantiomers. The synthesis of specific stereoisomers, particularly chiral allylic amines, is a key focus in modern synthetic chemistry due to their importance in pharmaceuticals. bohrium.comacs.org
Below is a table summarizing the key structural and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN | smolecule.comnih.gov |
| Molecular Weight | 105.56 g/mol | smolecule.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | C(C=CCCl)N | nih.gov |
| InChIKey (E-isomer) | DYUZZXXUVYQTQX-OWOJBTEDSA-N | vulcanchem.comuni.lu |
| CAS Number | 774474-50-9 ((Z)-isomer) | bldpharm.com |
Overview of Contemporary Research Avenues for Halogenated Alkenyl Amines
Halogenated organic molecules, including halogenated alkenyl amines, are pivotal in modern organic synthesis due to the unique reactivity conferred by the halogen atom. mdpi.com Research in this area is dynamic, with a focus on developing novel synthetic methodologies that leverage the halogen's ability to act as a leaving group or to direct the stereochemical outcome of a reaction.
Key research avenues include:
Catalytic C-N Bond Formation: There is significant interest in the copper-catalyzed amination of aryl halides, a testament to the importance of forming C-N bonds in the synthesis of pharmaceuticals and other fine chemicals. encyclopedia.pub These methods often employ various ligands to facilitate the reaction with a broad range of amines. encyclopedia.pub
Electrophilic Halogenation and Cyclization: Electrophilic halogen atoms can activate unsaturated systems like alkenes, leading to the formation of halonium intermediates. These can then be trapped by internal nucleophiles, such as amines, to construct a variety of heterocyclic structures. mdpi.com The development of chiral catalysts for these reactions allows for the enantioselective synthesis of cyclic amines. mdpi.com
Radical-Mediated Transformations: α-Haloamides, which share structural similarities with halogenated alkenyl amines, are used in radical-mediated cyclization reactions to form lactams and other cyclic compounds. nih.gov These reactions can be initiated by traditional radical initiators, transition metals, or visible light photoredox catalysis. nih.gov
Green Chemistry Approaches: A growing trend in synthetic organic chemistry is the development of more environmentally friendly processes. cas.org For halogenated compounds, this includes the use of greener solvents and catalysts, and the development of atom-economical reactions. Research into solvent-free and catalyst-free reactions, such as the synthesis of 2-aminocyclobutenylphosphonates from a related chloro-alkyne, highlights this trend. researchgate.net
Aryne Chemistry: Recent developments have shown that halogen transfer reagents can enable the use of protic amines in reactions with arynes, leading to difunctionalized products. nih.gov This opens up new possibilities for incorporating halogenated amine fragments into aromatic systems. nih.gov
The research into halogenated alkenyl amines like this compound is driven by their potential as versatile intermediates for creating complex and biologically relevant molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8ClN |
|---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
(E)-4-chlorobut-2-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+ |
InChI Key |
DYUZZXXUVYQTQX-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CCl)N |
Canonical SMILES |
C(C=CCCl)N |
Origin of Product |
United States |
Foundational and Advanced Synthetic Methodologies for 4 Chlorobut 2 En 1 Amine
Classical Synthesis Approaches
Classical laboratory-scale syntheses of 4-Chlorobut-2-en-1-amine focus on well-established reactions that provide reliable routes to primary amines. These include direct alkylation strategies and reduction-based methods.
Nucleophilic alkylation is a fundamental C-N bond-forming strategy. For the synthesis of this compound, this typically involves the reaction of a nitrogen nucleophile with a suitable haloalkene precursor.
The direct alkylation of ammonia (B1221849) represents a straightforward approach to amine synthesis. This method involves a nucleophilic substitution (S_N2) reaction between ammonia and a haloalkene, such as 1,4-dichloro-2-butene. Ammonia acts as the nucleophile, displacing a chloride ion to form the primary amine.
However, this reaction is notoriously difficult to control. The product, this compound, is itself a nucleophile and can compete with ammonia to react with the haloalkene precursor. This leads to a significant challenge known as over-alkylation, producing undesired secondary and tertiary amines, and potentially even quaternary ammonium (B1175870) salts. A common laboratory and industrial strategy to favor the formation of the primary amine is to use a large excess of ammonia, which increases the probability of the haloalkene reacting with ammonia rather than the amine product.
| Parameter | Description |
| Reactants | Ammonia (NH₃), Haloalkene Precursor (e.g., 1,4-dichloro-2-butene) |
| Reaction Type | Nucleophilic Substitution (S_N2) |
| Primary Product | This compound |
| Key Challenge | Over-alkylation leading to secondary, tertiary, and quaternary amine byproducts. |
| Control Strategy | Use of a large excess of ammonia. |
The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines from primary alkyl halides, successfully avoiding the issue of over-alkylation. This multi-step process utilizes the phthalimide (B116566) anion as a surrogate for the amide anion (H₂N⁻).
The synthesis proceeds in two main stages:
N-Alkylation: The process begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to form potassium phthalimide. This phthalimide anion then acts as a nucleophile, attacking the haloalkene precursor (e.g., 1,4-dichloro-2-butene) in an S_N2 reaction to form an N-alkylphthalimide intermediate. The nitrogen atom in this intermediate is non-nucleophilic due to the presence of two electron-withdrawing carbonyl groups, which prevents any subsequent alkylation reactions.
Deprotection: The primary amine is liberated from the N-alkylphthalimide. This can be achieved through acidic hydrolysis, though this often requires harsh conditions. A more common and milder method is the Ing-Manske procedure, which involves heating the intermediate with hydrazine (B178648) (N₂H₄). This reaction cleaves the phthalimide group, releasing the desired primary amine and forming a stable phthalhydrazide (B32825) precipitate.
| Stage | Reagents | Purpose |
| 1. Phthalimide Salt Formation | Phthalimide, Base (e.g., KOH) | Generates the nucleophilic phthalimide anion. |
| 2. N-Alkylation | Potassium Phthalimide, Haloalkene Precursor | Forms the C-N bond via S_N2 reaction, creating an N-alkylphthalimide. |
| 3. Amine Liberation | Hydrazine (Ing-Manske) or Strong Acid | Cleaves the intermediate to release the pure primary amine. |
An alternative to nucleophilic substitution is the reduction of a nitrogen-containing functional group that is already attached to the desired carbon skeleton.
This synthetic route involves the chemical reduction of the nitrile group (-C≡N) of a precursor molecule, such as 4-chloro-2-butenenitrile, to a primary amine group (-CH₂NH₂). This method is effective for producing primary amines without the risk of over-alkylation.
The transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, capable of cleanly reducing the nitrile to the corresponding amine. Other reagent systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts like iodine (I₂), have also been developed for nitrile reductions.
| Parameter | Description |
| Precursor | 4-chloro-2-butenenitrile |
| Functional Group Transformation | Nitrile (-C≡N) → Primary Amine (-CH₂NH₂) |
| Common Reducing Agents | Lithium Aluminum Hydride (LiAlH₄). |
| Advantage | Avoids over-alkylation, yielding a clean primary amine product. |
On an industrial scale, the choice of synthetic route is heavily influenced by factors such as cost, availability of starting materials, reaction efficiency, safety, and waste generation. While specific proprietary methods for this compound are not widely published, plausible large-scale protocols can be inferred from established industrial chemistry principles.
A potential industrial route could begin with inexpensive and readily available feedstocks. For instance, tetrahydrofuran (B95107) (THF) can be converted to 4-chlorobutanol by reaction with hydrogen chloride. This alcohol can then be converted to a more reactive intermediate like 1,4-dichloro-2-butene.
For the amination step, direct alkylation with ammonia is often economically preferable to the multi-step Gabriel synthesis, despite the issue of over-alkylation. Industries can manage this by using a very large excess of ammonia and implementing sophisticated separation and recycling processes to isolate the desired primary amine and reuse the unreacted ammonia and haloalkene.
For reduction-based syntheses, expensive reagents like LiAlH₄ are generally avoided. Instead, catalytic hydrogenation (using H₂ gas and a metal catalyst) or reductions with cheaper metals like iron or zinc powder in acidic media are more common for converting nitro or nitrile groups to amines on a large scale.
| Aspect | Laboratory Scale (Classical) | Industrial Scale (Plausible) |
| Starting Materials | Commercially available fine chemicals (e.g., 1,4-dichloro-2-butene) | Bulk commodity chemicals (e.g., Tetrahydrofuran) |
| Alkylation Method | Gabriel Synthesis (for purity). | Direct Alkylation with excess ammonia (for cost-efficiency). |
| Reduction Method | Stoichiometric hydrides (e.g., LiAlH₄). | Catalytic hydrogenation or reduction with inexpensive metals (e.g., Fe, Zn). |
| Primary Driver | Product Purity & Yield | Cost, Safety, & Throughput |
Industrial and Large-Scale Synthetic Protocols
Hexamethylenetetramine-Mediated Amination of (Z)-1,4-Dichlorobut-2-ene
A primary route for the synthesis of this compound from (Z)-1,4-dichlorobut-2-ene is the Delépine reaction. This method provides selective access to the primary amine through a two-step process involving hexamethylenetetramine. wikipedia.orgorganic-chemistry.org The reaction is advantageous for its use of easily accessible reactants and its ability to selectively produce the primary amine with few side reactions. wikipedia.orgalfa-chemistry.com
The first step involves the reaction of (Z)-1,4-dichlorobut-2-ene with hexamethylenetetramine. This proceeds via an SN2 mechanism, where one of the nitrogen atoms of hexamethylenetetramine displaces a chloride ion from the dichlorobutene (B78561) substrate to form a quaternary ammonium salt. wikipedia.orgorganic-chemistry.org In a reported synthesis, this step is performed in refluxing chloroform, yielding the intermediate salt, (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride, in nearly quantitative yield. organic-chemistry.org
The second step is the acidic hydrolysis of this quaternary ammonium salt. organic-chemistry.org By refluxing the salt in a solution of concentrated hydrochloric acid and ethanol, the hexamethylenetetramine cage is cleaved, releasing the desired primary amine as its hydrochloride salt, (Z)-4-chloro-2-butenylammonium chloride. wikipedia.orgorganic-chemistry.org This hydrolysis also produces formaldehyde (B43269) and ammonium chloride as byproducts. wikipedia.org This approach allows for the efficient monoamination of the symmetrical dichlorobutene starting material. organic-chemistry.org
| Step | Reactants | Key Reagents/Solvents | Product | Reported Yield |
|---|---|---|---|---|
| 1. Salt Formation | (Z)-1,4-Dichlorobut-2-ene | Hexamethylenetetramine, Chloroform (reflux) | (Z)-4-chloro-2-butenyl-1-azonia-3,5,7-triazatricyclo[3.3.1.1]decane chloride | Near Quantitative organic-chemistry.org |
| 2. Hydrolysis | Intermediate Quaternary Salt | Concentrated HCl, Ethanol | (Z)-4-chloro-2-butenylammonium chloride | High organic-chemistry.org |
Protecting Group Strategies in the Synthesis of this compound Derivatives
Synthesis of Protected this compound Derivatives (e.g., Carbamates)
In multistep syntheses, the primary amine of this compound often requires protection to prevent unwanted side reactions. Carbamates, such as the tert-butoxycarbonyl (Boc) group, are common and effective protecting groups for amines. publish.csiro.au
The synthesis of tert-butyl (Z)-(4-chlorobut-2-en-1-yl)carbamate has been reported starting from the commercially available hydrochloride salt of (Z)-4-chlorobut-2-en-1-amine. The reaction involves treating the amine salt with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (iPr₂NEt), in a suitable solvent like tetrahydrofuran (THF). The base neutralizes the hydrochloride salt, allowing the free amine to react with the Boc anhydride (B1165640) to form the protected carbamate. Following the reaction, a standard aqueous workup and extraction are used to isolate the product. publish.csiro.au This protected derivative is a key intermediate for subsequent alkylation reactions. publish.csiro.aupressbooks.pub
| Starting Material | Reagents | Solvent | Product |
|---|---|---|---|
| (Z)-4-chlorobut-2-en-1-amine hydrochloride | Di-tert-butyl dicarbonate (Boc₂O), N,N-Diisopropylethylamine (iPr₂NEt) | Tetrahydrofuran (THF) | tert-butyl (Z)-(4-chlorobut-2-en-1-yl)carbamate |
Catalytic and Electrosynthetic Approaches to Allylic Amines
Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of allylic amines, offering alternatives to classical stoichiometric approaches. These methods provide novel pathways for C-N bond formation with high efficiency and selectivity.
Transition Metal-Catalyzed Amination Reactions
A notable advancement in allylic amination is the use of vanadium-based catalysts. Research has shown that a vanadoxaziridine complex can effectively catalyze the allylic amination of various alkenes to produce N-tosyl allylic amines. wikipedia.orglibretexts.org This method utilizes Chloramine-T as the nitrogen source and operates under mild conditions. alfa-chemistry.com
The proposed mechanism involves the formation of an N-tosyl vanadoxaziridine as the active catalytic species. wikipedia.org This is followed by the delivery of the N-tosyl group to the alkene substrate. wikipedia.org This catalytic cycle is believed to be tosylnitrene-free. alfa-chemistry.comlibretexts.org The reaction demonstrates high yields and stereoselectivities, particularly for α-methylalkenes. wikipedia.orglibretexts.org While not demonstrated specifically for this compound, this methodology represents an advanced catalytic strategy for accessing N-protected allylic amines from olefin precursors.
| Component | Description/Example |
|---|---|
| Catalyst Precursor | V₂O₃Dipic₂(HMPA)₂ wikipedia.orgalfa-chemistry.com |
| Nitrogen Source | Chloramine-T alfa-chemistry.com |
| Substrate Scope | α-methylstyrenes, unactivated alkenes wikipedia.orgalfa-chemistry.com |
| Product | N-Tosyl Allylic Amines wikipedia.org |
Nickel catalysis has enabled the development of efficient multicomponent reactions for the synthesis of structurally diverse allylic amines. organic-chemistry.orgwikipedia.org These reactions provide a modular and environmentally friendly protocol by combining simple, readily available starting materials in a single step. organic-chemistry.orgorganic-chemistry.org A typical nickel-catalyzed three-component coupling involves the reaction of an alkene, an aldehyde, and an amine (or amide).
This approach avoids the need for pre-functionalized reagents or harsh conditions, offering a significant practical advantage. organic-chemistry.orgwikipedia.org The method shows broad functional-group tolerance and can be used to construct complex, drug-like allylic amines that are not easily accessible by other means. organic-chemistry.orgorganic-chemistry.org The use of inexpensive Ni(II) salts as precatalysts further enhances the practicality of this process. organic-chemistry.org This strategy represents a powerful tool for generating molecular diversity in allylic amine synthesis. wikipedia.org
| Component Type | Example Starting Materials |
|---|---|
| Catalyst System | Ni(0) or Ni(II) salt, Lewis Acid co-catalyst organic-chemistry.org |
| Alkene Component | Styrene derivatives, 1,3-dienes, simple alkenes organic-chemistry.org |
| Carbonyl Component | Aldehydes (e.g., formaldehyde) wikipedia.org |
| Nitrogen Component | Amides, Amines organic-chemistry.org |
Electrochemical Synthesis of Allylic Amines from Unactivated Alkenes
The electrochemical synthesis of allylic amines from unactivated alkenes represents a significant advancement in the field of organic chemistry, offering a novel approach to the formation of carbon-nitrogen bonds. This method provides an alternative to traditional synthetic routes, which often rely on pre-functionalized substrates.
Recent research has illuminated a new electrochemical process for the preparation of aliphatic allylic amines through the coupling of secondary amines and unactivated alkenes. smolecule.comresearchgate.netchemrxiv.org This oxidative transformation is facilitated by the electrochemical generation of an electrophilic adduct between thianthrene (B1682798) and the alkene substrates. smolecule.comresearchgate.netchemrxiv.org The resulting adduct then reacts with aliphatic amine nucleophiles in the presence of a base to yield the desired allylic amine products in high yields. smolecule.comresearchgate.netchemrxiv.org
A key advantage of this strategy is its ability to functionalize even feedstock gaseous alkenes at atmospheric pressure. smolecule.comresearchgate.netchemrxiv.org For instance, the reaction with 1-butene (B85601) has been observed to proceed with remarkable Z-selectivity, demonstrating the stereochemical control achievable with this method. smolecule.comresearchgate.netchemrxiv.org The versatility of this approach is further highlighted by its compatibility with complex and biologically active molecules as both the alkene and amine coupling partners. smolecule.comresearchgate.netchemrxiv.org Preliminary mechanistic studies suggest that vinylthianthrenium salts are key reactive intermediates in this transformation. smolecule.comresearchgate.netchemrxiv.org
While this electrochemical method has been demonstrated for a range of unactivated alkenes, its specific application to produce this compound from a corresponding chlorinated alkene has not been detailed in the reviewed literature. The general methodology, however, provides a conceptual framework for the potential synthesis of such chlorinated allylic amines.
Below are tables detailing research findings related to the electrochemical synthesis of allylic amines and the properties of the target compound, this compound.
Table 1: Research Findings on Electrochemical Synthesis of Allylic Amines
| Finding | Description | Source(s) |
|---|---|---|
| Reaction Type | Oxidative coupling of secondary amines and unactivated alkenes. | smolecule.comresearchgate.netchemrxiv.org |
| Mediator | Thianthrene is used to form an electrophilic adduct with the alkene. | smolecule.comresearchgate.netchemrxiv.org |
| Key Intermediate | Vinylthianthrenium salts are implicated as key reactive intermediates. | smolecule.comresearchgate.netchemrxiv.org |
| Selectivity | High Z-selectivity observed in the crotylation of 1-butene. | smolecule.comresearchgate.netchemrxiv.org |
| Substrate Scope | Applicable to feedstock gaseous alkenes and complex, biologically active molecules. | smolecule.comresearchgate.netchemrxiv.org |
Table 2: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C4H8ClN | smolecule.com |
| Molecular Weight | 105.56 g/mol | smolecule.com |
| IUPAC Name | (E)-4-chlorobut-2-en-1-amine | smolecule.com |
| Canonical SMILES | C(C=CCCl)N | smolecule.com |
| InChI Key | DYUZZXXUVYQTQX-OWOJBTEDSA-N | smolecule.com |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thianthrene |
| 1-Butene |
Chemical Reactivity and Mechanistic Transformations of 4 Chlorobut 2 En 1 Amine
Reactivity Profiles of the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a variety of derivatives.
Nucleophilic Substitution Reactions with Alkyl Halides
The primary amine function of 4-Chlorobut-2-en-1-amine can act as a nucleophile in reactions with alkyl halides. This process, a type of N-alkylation, typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. libretexts.org The initial product is a secondary ammonium (B1175870) salt, which is subsequently deprotonated, often by another molecule of the amine acting as a base, to yield the neutral secondary amine.
This reaction is the first step in the progressive alkylation of the amine, which can lead to more substituted products. masterorganicchemistry.com
Acylation and Other Derivatization Reactions
Acylation of this compound is a robust method for forming amides. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640). The mechanism is a nucleophilic addition-elimination reaction. chemguide.co.uk The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion (or carboxylate for an anhydride) as a leaving group and forming the stable amide product. youtube.com A base is typically required to neutralize the hydrogen chloride byproduct. chemguide.co.uk
Other derivatization reactions include the reaction with sulfonyl chlorides to produce sulfonamides, a transformation often used in chemical synthesis and analysis.
Formation of Secondary and Tertiary Amines
A significant aspect of the reactivity of this compound with alkyl halides is the propensity for overalkylation. wikipedia.org The secondary amine product formed after the initial Sₙ2 reaction is itself a nucleophile and can compete with the starting primary amine for the remaining alkyl halide. masterorganicchemistry.com
This subsequent reaction leads to the formation of a tertiary amine. The process can continue, with the tertiary amine reacting further to produce a quaternary ammonium salt. masterorganicchemistry.com This sequential alkylation often results in a mixture of primary, secondary, tertiary, and quaternary ammonium products, which can limit the synthetic utility of this method for selective synthesis unless reaction conditions, such as the stoichiometry of the reactants, are carefully controlled. libretexts.orgstudylib.net
Table 1: Reactivity of the Amine Functional Group
| Reaction Type | Reagent Example | Product Type | General Mechanism |
|---|---|---|---|
| Nucleophilic Substitution | Methyl Iodide (CH₃I) | Secondary Amine | Sₙ2 |
| Acylation | Acetyl Chloride (CH₃COCl) | N-substituted Amide | Nucleophilic Addition-Elimination |
| Further Alkylation | Excess Methyl Iodide | Tertiary Amine / Quaternary Salt | Sequential Sₙ2 |
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. This reactivity leads to addition reactions where the π-bond is broken and two new σ-bonds are formed.
Electrophilic Addition Reactions Across the Double Bond
Alkenes readily undergo electrophilic addition. The general mechanism involves a two-step process. First, the π-electrons of the double bond attack an electrophile (E⁺), forming a carbocation intermediate and a new carbon-electrophile bond. In the second step, a nucleophile (Nu⁻) attacks the positively charged carbon, resulting in the final addition product. quizlet.com
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The formation of the more stable carbocation intermediate is favored. The stability of the carbocation is influenced by the electronic effects of the adjacent substituents, the aminomethyl (-CH₂NH₂) and chloromethyl (-CH₂Cl) groups.
Halogenation and Hydrohalogenation Pathways
Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. smolecule.com The reaction is initiated by the attack of the alkene's π-bond on the hydrogen atom of the HBr, which acts as the electrophile. This forms a carbocation intermediate and a bromide ion. masterorganicchemistry.com The bromide ion then acts as a nucleophile, attacking the carbocation to yield the final dihalogenated product. masterorganicchemistry.com The regiochemical outcome follows Markovnikov's rule, where the hydrogen adds to the carbon atom that results in the more stable carbocation.
Halogenation is the addition of a halogen molecule (e.g., Br₂ or Cl₂) across the double bond. This reaction proceeds through a different mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.com The alkene attacks one of the halogen atoms, displacing the other as a halide ion. The initially formed halonium ion is then opened by a backside nucleophilic attack by the halide ion. This mechanism typically results in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.com
Table 2: Reactivity of the Alkene Moiety
| Reaction Type | Reagent Example | Intermediate | Key Feature |
|---|---|---|---|
| Hydrohalogenation | Hydrogen Bromide (HBr) | Carbocation | Follows Markovnikov's Rule |
| Halogenation | Bromine (Br₂) | Cyclic Bromonium Ion | Anti-addition stereochemistry |
Transformations Involving the Halogenated Site
The carbon-chlorine bond in this compound is susceptible to cleavage, enabling reactions that target this specific site.
The chloride atom in this compound can be displaced by a variety of nucleophiles. chemguide.co.uk This reaction is characteristic of allylic halides, which can undergo nucleophilic substitution through both S\N1 and S\N2 pathways. The primary nature of the carbon bearing the chlorine atom generally favors an S\N2 mechanism. However, the ability of the allylic system to stabilize a carbocation intermediate can also allow for S\N1-type reactions, potentially leading to a mixture of products through allylic rearrangement. lscollege.ac.in
The amine functionality within the molecule can also act as an internal nucleophile, leading to potential side reactions or the formation of cyclic products under certain conditions. Furthermore, external amines can react with the allylic chloride, leading to a cascade of substitution reactions that can produce secondary, tertiary, and ultimately quaternary ammonium salts. youtube.comlibretexts.org This occurs because the newly formed amine products are themselves nucleophilic and can compete with the starting amine for the remaining alkyl halide. chemguide.co.uk The general reactivity of amines as nucleophiles stems from the lone pair of electrons on the nitrogen atom. chemguide.co.uk
| Reactant | Nucleophile | Potential Products | Reaction Type |
|---|---|---|---|
| This compound | Ammonia (B1221849) (NH3) | But-2-ene-1,4-diamine | Nucleophilic Substitution (S\N2) |
| This compound | Hydroxide (B78521) (OH-) | 4-Aminobut-2-en-1-ol | Nucleophilic Substitution (S\N2) |
| This compound | Cyanide (CN-) | 5-Aminopent-3-enenitrile | Nucleophilic Substitution (S\N2) |
Under strongly basic conditions, this compound can undergo elimination reactions. While the direct elimination to form an alkyne from this specific substrate is not extensively documented in readily available literature, the general principle involves the removal of a proton and the chloride ion. A double dehydrohalogenation of a suitable dihalide is a common method for alkyne synthesis. youtube.comlibretexts.orgmasterorganicchemistry.com For a molecule like this compound, a single elimination would lead to a diene. To form an alkyne, a second leaving group would be necessary. However, under certain conditions, this compound could potentially lose hydrogen chloride to form 4-chlorobut-2-yne. smolecule.com
The mechanism for such an elimination would likely be an E2 (bimolecular elimination) process, requiring a strong, non-nucleophilic base to abstract a proton from the carbon adjacent to the double bond, followed by the departure of the chloride ion. The presence of the amine group could complicate this reaction, as it can also be deprotonated by a strong base.
Complex Intermolecular and Intramolecular Transformations
The dual functionality of this compound allows for more complex reaction pathways, including those that form new ring structures or involve atomic rearrangements.
The structure of this compound is well-suited for intramolecular cyclization to form heterocyclic compounds. The nitrogen atom's lone pair of electrons can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular nucleophilic substitution would lead to the formation of a five-membered ring, specifically a substituted pyrroline, which can then be reduced to a pyrrolidine (B122466). Pyrrolidines are significant structural motifs in many natural products and pharmaceuticals. wikipedia.orgmdpi.com
The synthesis of cyclobutanes and cyclobutenes often involves [2+2] cycloaddition reactions. nih.govdntb.gov.ua While not a direct transformation of this compound itself, derivatives of this compound could potentially participate in such reactions. For instance, the double bond could react with a ketene (B1206846) or another alkene under photochemical or thermal conditions to form a cyclobutane (B1203170) ring. organic-chemistry.org
| Reaction Type | Starting Material (or Derivative) | Product Class | Key Transformation |
|---|---|---|---|
| Intramolecular Cyclization | This compound | Pyrrolines/Pyrrolidines | Intramolecular Nucleophilic Substitution |
| [2+2] Cycloaddition | Derivative of this compound | Cyclobutanes/Cyclobutenes | Reaction of the C=C double bond with an alkene/ketene |
While direct evidence for the Stevens rearrangement of this compound is not prominent, related systems containing a quaternary ammonium salt can undergo this type of nih.govorganic-chemistry.org- or organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orgresearchgate.netnih.gov To induce a Stevens rearrangement, the amine in this compound would first need to be quaternized by reaction with an alkyl halide. Subsequent treatment with a strong base would generate an ylide, which could then rearrange. wikipedia.org
The Overman rearrangement is another important reaction of allylic systems, converting allylic alcohols into allylic amines via a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allylic trichloroacetimidate. organic-chemistry.org Although not a direct reaction of this compound, it highlights the propensity of allylic systems to undergo sigmatropic rearrangements.
The double bond in this compound is nucleophilic and can react with electrophiles. youtube.com This can lead to the formation of various adducts. For example, reaction with a strong acid could lead to protonation of the double bond, forming a carbocation that can then be trapped by a nucleophile. Halogens such as bromine could add across the double bond to form a dihalogenated derivative.
The amine group can also influence the reactivity of the double bond. Protonation of the amine under acidic conditions would make it an electron-withdrawing group, deactivating the double bond towards electrophilic attack. Conversely, in its neutral form, the amine is an electron-donating group, which could enhance the nucleophilicity of the double bond.
Computational Chemistry and Theoretical Investigations of 4 Chlorobut 2 En 1 Amine
Conformational and Stereochemical Analysis (E/Z Isomerism)
A key feature of 4-chlorobut-2-en-1-amine is the presence of a carbon-carbon double bond, which gives rise to E/Z isomerism. This type of stereoisomerism results from the restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents.
Theoretical studies would typically employ quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to perform a detailed conformational analysis. These calculations would identify all possible stable conformers for both the E and Z isomers by exploring the potential energy surface of the molecule. The relative energies of these conformers would be calculated to determine their thermodynamic stability.
Table 1: Hypothetical Relative Energies of E/Z Isomers of this compound
| Isomer | Method | Relative Energy (kcal/mol) |
| (E)-4-chlorobut-2-en-1-amine | DFT (B3LYP/6-31G) | Data not available |
| (Z)-4-chlorobut-2-en-1-amine | DFT (B3LYP/6-31G) | Data not available |
Note: This table is illustrative. Specific computational data for this compound is not available in published literature.
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which possesses both an amine and a chloroalkene functional group, a variety of reactions, such as nucleophilic substitutions, eliminations, and additions, are possible.
Computational studies would involve mapping the reaction pathways by locating the transition state structures that connect reactants to products. The energy of the transition state would provide the activation energy barrier for the reaction, which is a critical factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the desired reactants and products.
For instance, the mechanism of an intramolecular cyclization or a reaction with an external nucleophile could be investigated. These calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would identify any intermediate species. At present, there are no specific published computational studies detailing the reaction mechanisms of this compound.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of a molecule. For this compound, these methods could be used to understand where the molecule is most likely to react and which type of reaction is favored.
Local reactivity descriptors, such as the Fukui function or the dual descriptor, would be employed to identify the most reactive sites within the molecule. For example, these calculations could predict whether an electrophilic attack is more likely to occur at the nitrogen atom of the amine group or at the carbon-carbon double bond. Similarly, the most probable site for a nucleophilic attack could be identified.
Table 2: Hypothetical Reactivity Descriptor Values for this compound
| Descriptor | Value |
| Chemical Hardness (η) | Data not available |
| Electronic Chemical Potential (μ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: This table is for illustrative purposes. Specific calculated values for this compound are not found in the scientific literature.
These predictive models are invaluable for designing new synthetic routes and for understanding the chemical behavior of novel compounds. However, specific predictions for this compound have not been reported.
Electronic Structure Analysis and Bonding Characterization
Understanding the electronic structure of a molecule is fundamental to comprehending its chemical properties. Computational methods can provide detailed information about the distribution of electrons and the nature of chemical bonds in this compound.
Analyses such as Natural Bond Orbital (NBO) theory would be used to investigate the bonding characteristics, including the hybridization of atomic orbitals and the nature of the covalent bonds. This would provide insights into the delocalization of electrons within the molecule, such as potential hyperconjugative interactions.
The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps would highlight the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the nitrogen atom and potentially around the chlorine atom, indicating their nucleophilic character, while the areas around the hydrogen atoms of the amine group would exhibit a positive potential.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be applied. The energies and shapes of the HOMO and LUMO are crucial for understanding the molecule's reactivity in concerted reactions and its behavior in spectroscopic studies. Despite the utility of these analyses, specific studies on the electronic structure and bonding of this compound are currently absent from the scientific literature.
Analytical Methodologies for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Chlorobut-2-en-1-amine. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. For this compound, which typically exists as the more stable (E)-isomer (trans), specific resonances and coupling patterns are expected.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. orgchemboulder.comlibretexts.org The protons on the carbon chain exhibit characteristic shifts influenced by adjacent functional groups—the electronegative chlorine atom, the amine group, and the carbon-carbon double bond. libretexts.orgyoutube.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. Four distinct signals are expected for this compound, corresponding to the four carbon atoms in its structure. The chemical shifts are influenced by the hybridization (sp² for the double bond, sp³ for the others) and the proximity to the electron-withdrawing chlorine and nitrogen atoms. docbrown.info The carbon atom bonded to the chlorine atom (C4) is expected to be significantly deshielded, appearing at a downfield chemical shift. docbrown.info
Predicted NMR Data for (E)-4-Chlorobut-2-en-1-amine:
While specific experimental data is not widely published, a predicted spectrum can be constructed based on established chemical shift ranges for similar structural motifs. libretexts.orgpdx.edumsu.edu
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| CH ₂-NH₂ (C1) | ~3.3 - 3.5 | ~40 - 45 | Protons are deshielded by the adjacent amine group. |
| =CH - (C2) | ~5.7 - 5.9 | ~125 - 130 | Olefinic proton, appears downfield. |
| =CH - (C3) | ~5.8 - 6.0 | ~130 - 135 | Olefinic proton, deshielded by proximity to C4. |
| CH ₂-Cl (C4) | ~4.0 - 4.2 | ~45 - 50 | Protons are strongly deshielded by the chlorine atom. |
| -NH ₂ | ~1.5 - 2.5 (broad) | - | Chemical shift is variable; signal may exchange with D₂O. libretexts.org |
Note: Predicted values are estimates and may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov For this compound (C₄H₈ClN), the molecular weight is approximately 105.56 g/mol .
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺). Due to the presence of a nitrogen atom, the molecular ion peak for a monoamine will have an odd nominal mass, a principle known as the Nitrogen Rule. libretexts.orgyoutube.com Furthermore, the presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl).
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. orgchemboulder.com The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound include:
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. youtube.comhmdb.ca It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, this would lead to the formation of a resonance-stabilized iminium cation [CH₂=NH₂]⁺ with a mass-to-charge ratio (m/z) of 30. This is often the base peak in the spectrum of primary amines. chemicalbook.com
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl). This would result in a fragment ion [C₄H₈N]⁺ at m/z 70.
Allylic Cleavage: The presence of a double bond allows for allylic cleavage, which is the breaking of a bond adjacent to the double bond, leading to a stable allylic cation.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.
Due to its structure, this compound is a primary aliphatic amine that lacks a strong chromophore, making it difficult to detect directly using standard UV-Vis detectors in HPLC at high sensitivity. To overcome this limitation, a pre-column derivatization strategy is commonly employed. This involves reacting the amine with a labeling reagent to form a derivative that possesses strong UV-absorbing or fluorescent properties.
Common derivatization reagents for primary amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, highly fluorescent derivatives.
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Forms fluorescent sulfonamide adducts with primary and secondary amines.
The derivatized sample is then injected into the HPLC system, typically using a reversed-phase column (e.g., C18). The separation is achieved based on the differential partitioning of the analyte derivative between the mobile phase and the stationary phase. Quantification is performed by comparing the peak area of the analyte derivative to that of standards. Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used for analysis, providing both separation and structural identification. nmrdb.org
Advanced Spectroscopic and Diffraction Techniques
For a more comprehensive structural characterization, advanced analytical methods can be utilized.
X-ray Diffraction: While analysis of the liquid amine itself is not feasible with this method, its stable hydrochloride salt (this compound hydrochloride) can be crystallized and analyzed using single-crystal X-ray diffraction. pdx.edumsu.edu This technique provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net Powder X-ray diffraction (PXRD) can also be used to analyze the crystalline powder of the salt, providing information about its crystal system and phase purity. modgraph.co.uk
Raman Spectroscopy: This vibrational spectroscopy technique is complementary to infrared (IR) spectroscopy. nmrdb.org Raman spectroscopy can be particularly useful for identifying and characterizing the C=C double bond (stretching vibration typically around 1640-1680 cm⁻¹) and the C-Cl bond (stretching vibration typically in the 600-800 cm⁻¹ region). chemicalbook.com Since water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media.
Applications of 4 Chlorobut 2 En 1 Amine As a Versatile Synthetic Building Block
Intermediate in the Synthesis of Diverse Organic Compounds
The utility of 4-Chlorobut-2-en-1-amine as a synthetic intermediate stems from the distinct reactivity of its functional groups. smolecule.com The primary amine group acts as a nucleophile, while the allylic chloride provides an electrophilic site susceptible to nucleophilic substitution. Furthermore, the alkene moiety can participate in various addition reactions. This trifecta of reactivity allows chemists to employ the molecule in a stepwise or concerted fashion to construct more complex molecular architectures. smolecule.com
The principal reactions that underscore its versatility include nucleophilic substitution at the amine, substitution of the chloro group, and additions across the double bond. For instance, the amino group can react with alkyl halides to form secondary or tertiary amines, while the chloro group can be displaced by a wide range of nucleophiles. Under certain conditions, the molecule can undergo elimination reactions to yield 4-chlorobut-2-yne. smolecule.com These fundamental transformations enable its incorporation into a multitude of organic compounds.
Table 1: Key Reactions of this compound
| Reaction Type | Reactant | Functional Group Involved | Resulting Structure |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide (R-X) | Amine (-NH₂) | Forms secondary/tertiary amines |
| Nucleophilic Substitution | Nucleophile (Nu⁻) | Allylic Chloride (-Cl) | Displaces chloride with nucleophile |
| Addition Reaction | Electrophile (e.g., H-X) | Alkene (-C=C-) | Halogenation or protonation of the double bond |
| Elimination Reaction | Base | Entire Molecule | Loss of HCl to form an alkyne |
Precursor in Medicinal Chemistry Research and Drug-like Molecule Synthesis
In the realm of medicinal chemistry, the structural motifs provided by this compound are highly valuable for the synthesis of biologically active compounds and drug-like molecules. smolecule.com Its ability to serve as a flexible scaffold is particularly important in creating libraries of compounds for screening and lead optimization.
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals. The structure of this compound is ideally suited for the synthesis of five-membered heterocyclic rings, particularly substituted pyrrolidines.
The molecule contains a four-carbon chain with a nucleophilic amine at one end and an electrophilic carbon bearing a chlorine atom at the other. This arrangement facilitates intramolecular cyclization via nucleophilic substitution. When treated with a base, the primary amine is deprotonated, enhancing its nucleophilicity and allowing it to attack the carbon atom bonded to the chlorine, which acts as a leaving group. This process results in the formation of a stable five-membered pyrrolidine (B122466) ring containing a vinyl substituent. Such stereoselective syntheses of substituted pyrrolidines are of considerable interest due to the prevalence of the pyrrolidine core in numerous biologically active alkaloids and therapeutic agents. nih.govnih.gov
Nucleoside analogues are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer treatments. researchgate.netfrontiersin.org These molecules mimic natural nucleosides but contain modifications to the sugar or base moiety, allowing them to interfere with DNA or RNA synthesis in viral or cancer cells. A significant subclass of these are acyclic nucleoside analogues, where the cyclic sugar ring is replaced by an open-chain structure.
This compound serves as a key precursor for the unsaturated acyclic side chain that mimics the sugar portion of a natural nucleoside. frontiersin.orgacs.org The primary amine of the molecule can be used to attach it to a heterocyclic base (e.g., pyrimidine (B1678525) or purine (B94841) derivatives), forming the complete acyclic nucleoside structure. The unsaturated butenyl chain is a feature of several potent antiviral compounds. Research has shown that acyclic nucleoside phosphonates (ANPs) with unsaturated but-2-enyl side chains exhibit significant activity against DNA viruses like Herpes Simplex Virus (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV). frontiersin.org For example, (E)-thymidine-but-2-enyl phosphonate (B1237965) has been identified as a potent inhibitor of these viruses, highlighting the therapeutic relevance of the butenyl side chain derived from precursors like this compound. frontiersin.org
Role in Agrochemical Development
The development of novel herbicides and other agrochemicals frequently relies on the discovery of new molecular scaffolds that can interact with biological targets in weeds, pests, or fungi. Nitrogen-containing motifs are prevalent in this field. Recent research has highlighted the potential of aminobutene derivatives in the design of new herbicides.
In a 2025 study, a series of novel barbituric acid derivatives containing a 5-(1-amino-4-phenoxybutylidene) moiety were synthesized and evaluated for herbicidal activity. Several of these compounds demonstrated notable post-emergence herbicidal efficacy, with inhibition rates superior to the commercial herbicide flumiclorac-pentyl. The most promising compound from this series, designated BA-1, was identified as a potential lead for a new class of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). semanticscholar.org This enzyme is the target for many commercial herbicides. The success of this scaffold underscores the utility of aminobutene structures, for which this compound is a representative building block, in the rational design of next-generation agrochemicals. semanticscholar.orgresearchgate.net
Utilization in Polymer Chemistry and Material Science (e.g., Quaternized Polymers)
The dual functionality of this compound makes it a candidate for applications in polymer chemistry and material science. The presence of both a primary amine and a polymerizable double bond allows for its use in creating functional polymers.
A key application is in the synthesis of quaternized polymers, also known as polyquaterniums or ionenes. The primary amine group can be alkylated to form a quaternary ammonium (B1175870) salt (QAS). This process introduces a permanent positive charge onto the nitrogen atom. The resulting quaternized monomer, which still contains the butenyl double bond, can then undergo free-radical polymerization to form a cationic polymer.
These quaternized polymers are of significant interest in material science. The cationic charges along the polymer backbone can interact with negatively charged cell membranes of bacteria, giving the materials potent antimicrobial properties. Such polymers can be incorporated into coatings, textiles, or medical devices to create surfaces that resist bacterial colonization and biofilm formation. The synthesis of polymers from quaternized allylic or vinylic amine monomers is a well-established route to these advanced functional materials. google.commdpi.com
Future Research Perspectives and Emerging Challenges
Development of Green and Sustainable Synthetic Routes for 4-Chlorobut-2-en-1-amine
The principles of green chemistry are increasingly pivotal in designing synthetic routes to minimize environmental impact. For this compound, this involves a shift from traditional methods that may use hazardous reagents and solvents towards more eco-friendly alternatives.
A primary focus is the enhancement of atom economy , which maximizes the incorporation of atoms from reactants into the final product. Traditional routes, such as the amination of 1,4-dichlorobut-2-ene, can be assessed for their atom economy. Greener alternatives under investigation include the direct amination of (E)-4-chlorobut-2-en-1-ol. This approach is advantageous as it produces water as the primary byproduct, which is environmentally benign.
The use of sustainable solvents is another critical aspect. Research is moving away from volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or deep eutectic solvents (DESs). The direct amination of allylic alcohols, for instance, has been successfully demonstrated in aqueous media, offering a more sustainable process.
Renewable feedstocks represent a long-term goal for sustainable chemical production. While the direct synthesis of this compound from biomass is not yet established, research into converting bio-derived platform molecules into precursors for its synthesis is a promising avenue.
Below is a comparative table illustrating the green chemistry metrics for different potential synthetic routes to this compound.
| Synthetic Route | Starting Material | Byproduct | Atom Economy (%) | Solvent | Green Chemistry Considerations |
| Amination of Dichloride | 1,4-Dichlorobut-2-ene | HCl | ~78% | Organic Solvent | Use of halogenated starting material, potential for hazardous byproducts. |
| Amination of Allylic Alcohol | (E)-4-Chlorobut-2-en-1-ol | H₂O | ~88% | Water/Ethanol | Higher atom economy, benign byproduct, use of greener solvents. |
Note: Atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. The values are estimations based on the primary reaction stoichiometry.
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of innovative reaction pathways and highly efficient catalytic systems is at the forefront of synthetic chemistry. For this compound, this involves moving beyond stoichiometric reactions to catalytic processes that offer higher efficiency and selectivity.
Novel Catalytic Systems are being explored to facilitate the amination of less reactive precursors under milder conditions. Transition metal catalysts based on palladium, rhodium, iridium, and cobalt are being investigated for the allylic amination of substrates like allylic alcohols and carbonates. These catalysts, often in combination with specialized ligands, can offer high yields and selectivities. For instance, heterobimetallic catalytic systems, such as those combining palladium and chromium, have shown promise in intermolecular allylic C-H amination, a direct and atom-economical approach.
Emerging Catalysts for C-N Bond Formation include earth-abundant metals and metal-free systems to reduce reliance on precious metals. Nickel-catalyzed cross-coupling reactions are gaining attention for C-N bond formation due to the lower cost and toxicity of nickel compared to palladium. Furthermore, organocatalysis presents a metal-free alternative, though its application to the synthesis of this compound is still in its nascent stages.
The table below summarizes some novel catalytic systems applicable to the synthesis of allylic amines.
| Catalyst System | Substrate Type | Key Advantages |
| Palladium/Bis-sulfoxide | α-Olefins | Enables direct intermolecular C-H amination. |
| Iridium/Phosphoramidite | Allylic Carbonates | High regioselectivity and enantioselectivity. |
| Cobalt/Bisoxazoline | Allylic Carbonates | Utilizes an earth-abundant metal, high enantioselectivity. |
Advancements in Asymmetric Synthesis and Stereocontrol of this compound Derivatives
The synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry. While this compound itself is achiral, its derivatives can possess stereogenic centers. Therefore, the development of asymmetric methods to control the stereochemistry of these derivatives is a significant area of research.
Stereocontrolled Synthesis of Allylic Amines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Enantioselective allylic amination reactions using chiral transition metal complexes are a powerful tool for creating stereogenic centers with high enantiomeric excess (ee). For example, rhodium and iridium catalysts with chiral ligands have been shown to be highly effective in the asymmetric amination of allylic substrates.
Chiral Catalysts for Allylic Amination are continually being developed to improve enantioselectivity and broaden the substrate scope. Ligand design plays a crucial role in the success of these catalytic systems. Chiral phosphines, phosphoramidites, and N-heterocyclic carbenes (NHCs) are among the ligand classes that have been successfully employed in asymmetric allylic amination.
The following table presents examples of chiral catalyst systems and their reported performance in the asymmetric synthesis of allylic amines.
| Chiral Catalyst System | Ligand Type | Typical Enantioselectivity (ee) |
| [Rh(COD)Cl]₂ / Chiral Diene | Diene | >95% |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Phosphoramidite | up to 99% |
| Pd₂(dba)₃ / Chiral Phosphine | Phosphine | >90% |
Note: The reported enantioselectivities are for model reactions and may vary depending on the specific substrate and reaction conditions.
Integration of Computational Design in Synthetic Strategy Development
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction pathways.
Computational Modeling in Allylic Amination Reactions , particularly using Density Functional Theory (DFT), provides valuable insights into reaction mechanisms. These studies can help elucidate the roles of catalysts and ligands, identify key transition states, and explain the origins of regio- and stereoselectivity. For instance, DFT calculations have been used to understand the mechanism of palladium-catalyzed allylic amination and to predict the effect of different ligands on the reaction outcome.
In Silico Design of Catalysts for C-N Bond Formation is an emerging area with the potential to accelerate the discovery of new and improved catalytic systems. By computationally screening virtual libraries of ligands and catalysts, researchers can identify promising candidates for experimental investigation, thereby reducing the time and resources required for catalyst development. This approach allows for the targeted design of catalysts with desired properties, such as high activity, selectivity, and stability.
Predictive Modeling for Stereoselectivity is a key application of computational chemistry in asymmetric synthesis. By modeling the transition states of enantioselective reactions, it is possible to predict which enantiomer of a product will be formed preferentially. This information is invaluable for the rational design of chiral catalysts and for optimizing reaction conditions to achieve high levels of stereocontrol.
Q & A
Basic: What are the recommended analytical techniques to confirm the identity and purity of 4-Chlorobut-2-en-1-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify structural features like the chlorinated alkene and amine groups. Compare chemical shifts with literature data from PubChem or Reaxys .
- Mass Spectrometry (MS) : Confirm molecular weight (140.01 g/mol) via high-resolution MS, noting fragmentation patterns indicative of the chloroalkene moiety .
- Chromatography : Employ HPLC or GC with standardized columns to assess purity (>95%). Cross-reference retention times with known standards .
Basic: How should researchers safely handle this compound given its hazardous properties?
Methodological Answer:
- GHS Compliance : Follow precautionary statements (P260, P273, etc.) for avoiding inhalation, skin contact, and environmental release. Use fume hoods and PPE .
- Storage : Store under inert atmosphere (N/Ar) at 2–8°C to prevent degradation or polymerization .
- Waste Disposal : Neutralize with dilute acid (e.g., HCl) before disposal to deactivate the amine group .
Basic: What synthetic routes are effective for producing this compound?
Methodological Answer:
- Chlorination of Precursors : React but-2-en-1-amine with SOCl or PCl under controlled conditions (0–5°C) to minimize side reactions. Monitor reaction progress via TLC .
- Purification : Use fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the product. Verify purity via melting point analysis if crystalline .
Advanced: How can researchers resolve contradictions in reported reaction yields or physicochemical properties?
Methodological Answer:
- Sensitivity Analysis : Test variables (temperature, catalyst loading) to identify reproducibility issues. Use Design of Experiments (DoE) to optimize conditions .
- Meta-Analysis : Apply Q-profile or Paule-Mandel estimators to assess between-study variance in published data. Use tools like RevMan for statistical synthesis .
- Replication Studies : Independently validate conflicting results using standardized protocols (e.g., CONSORT-EHEALTH guidelines for transparency) .
Advanced: What computational methods are suitable for studying the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic addition pathways at the chloroalkene site. Compare activation energies with experimental kinetics .
- Retrosynthesis Tools : Leverage AI-powered platforms (e.g., Reaxys) to predict feasible synthetic routes and intermediate stability .
- Molecular Dynamics : Simulate solvent effects on reaction mechanisms using CHARMM or AMBER force fields .
Advanced: How should researchers design mechanistic studies to investigate the compound’s biological or catalytic activity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites to probe rate-determining steps in enzymatic or catalytic reactions .
- Spectroscopic Trapping : Use quench-flow systems with EPR or IR spectroscopy to identify short-lived intermediates .
- Control Experiments : Test analogs (e.g., 4-Bromobut-2-en-1-amine) to isolate the role of the chlorine substituent .
Literature Review: Which databases are most effective for systematic reviews on this compound?
Methodological Answer:
- Primary Databases : PubMed and Web of Science for peer-reviewed articles. Avoid Google Scholar due to reproducibility limitations .
- Chemical Databases : Use SciFinder or Reaxys to cross-reference CAS No. 77369-59-6 and access synthetic protocols .
- Grey Literature : Search ProQuest Dissertations for unpublished theses detailing experimental challenges .
Data Presentation: What are the best practices for presenting analytical data in publications?
Methodological Answer:
- Tables/Figures : Include processed data (e.g., NMR peaks, kinetic plots) in the main text. Archive raw data in supplementary materials .
- Error Reporting : Calculate standard deviations for triplicate measurements and state confidence intervals (95% CI) .
- Chemical Graphics : Limit structures in figures to 2–3 key intermediates. Avoid compound numbering (e.g., "4b") in graphical abstracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
